3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride
Description
3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is a cyclobutane derivative with a tert-butyl group and a methylamine group, making it a unique structure in organic chemistry.
Properties
CAS No. |
1955539-89-5 |
|---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the cyclobutane ring using tert-butyl halides in the presence of a strong base.
Methylation of the amine group: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylamine groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride can be compared with other cyclobutane derivatives and amine-containing compounds:
Cyclobutane derivatives: Compounds like cyclobutanol and cyclobutanone share the cyclobutane ring structure but differ in functional groups.
Amine-containing compounds: Compounds such as N-methylcyclobutanamine and tert-butylamine have similar amine groups but differ in their overall structure.
The uniqueness of 3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride lies in its combination of the tert-butyl group and the methylamine group on the cyclobutane ring, which imparts distinct chemical and biological properties.
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